molecular formula C9H11ClN2O B12631135 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol

3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B12631135
M. Wt: 198.65 g/mol
InChI Key: GVDSQSFWPHEYAF-UHFFFAOYSA-N
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Description

3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol typically involves the reaction of 5-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromopyridin-3-yl)pyrrolidin-3-ol
  • 3-(5-Fluoropyridin-3-yl)pyrrolidin-3-ol
  • 3-(5-Methylpyridin-3-yl)pyrrolidin-3-ol

Uniqueness

3-(5-Chloropyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H11ClN2O/c10-8-3-7(4-12-5-8)9(13)1-2-11-6-9/h3-5,11,13H,1-2,6H2

InChI Key

GVDSQSFWPHEYAF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=CN=C2)Cl)O

Origin of Product

United States

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